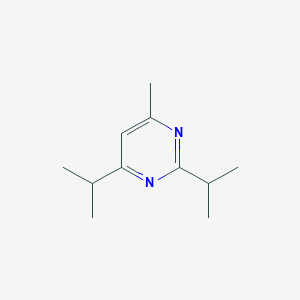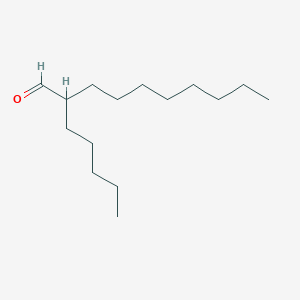![molecular formula C13H22O B14641061 2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene CAS No. 56412-87-4](/img/structure/B14641061.png)
2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the cyclization process.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, toluene, or ethanol.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halides, hydroxyl derivatives.
Scientific Research Applications
2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetramethyl-1-oxaspiro[3.5]non-5-ene
- Ethyl 2,2,3,3,7,7-Hexamethyl-1-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Uniqueness
2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
56412-87-4 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
2,2,3,3,7,7-hexamethyl-1-oxaspiro[3.4]oct-5-ene |
InChI |
InChI=1S/C13H22O/c1-10(2)7-8-13(9-10)11(3,4)12(5,6)14-13/h7-8H,9H2,1-6H3 |
InChI Key |
OMSCBQSEEALEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C=C1)C(C(O2)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)

![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
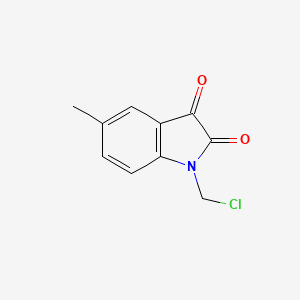
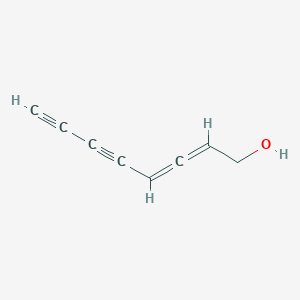
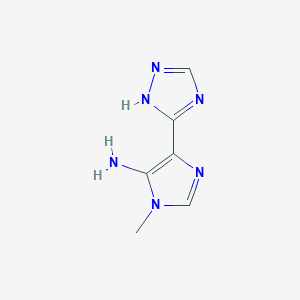
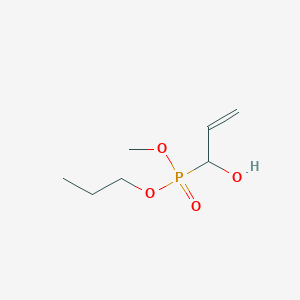
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
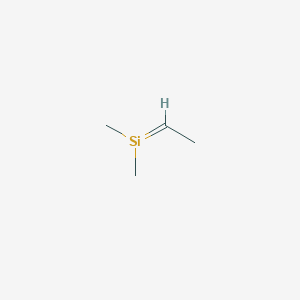
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)

